Merrilactone A

Descripción

Historical Context of Natural Product Discovery from Illicium merrillianum

The genus Illicium, which belongs to the family Illiciaceae, comprises evergreen shrubs and trees found in eastern North America, Mexico, the West Indies, and eastern Asia. wikipedia.org A significant concentration of these species, nearly 35, is located in northern Myanmar and southern China. wikipedia.org The fruits of many Illicium species are known for their distinctive star-shaped follicles and aromatic properties. wikipedia.org For instance, Illicium verum, or Chinese star anise, is a widely utilized spice. wikipedia.org In contrast, other species like Illicium anisatum (Japanese star anise) are known to be highly toxic. wikipedia.orgcabidigitallibrary.org

The plant Illicium merrillianum, indigenous to southern China and Myanmar, has been a subject of chemical studies that have seen rapid development over the last two decades. wikipedia.org The pericarps of I. merrillianum have been a source for the discovery of several novel natural products. wikipedia.orgresearchgate.net Historically, the fruits of this plant are noted for their aromatic scent and a taste that causes numbness of the tongue when chewed. wikipedia.org

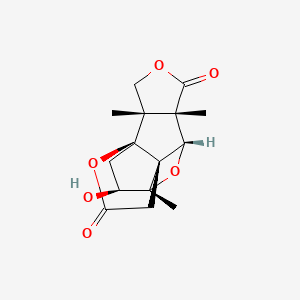

In 2000, a significant breakthrough occurred when four new sesquiterpenes were discovered from the fruit of Illicium merrillianum. wikipedia.org Among these was Merrilactone A, a structurally unique pentacyclic sesquiterpene dilactone. wikipedia.orgimperial.ac.uk Its isolation was reported with a yield of 0.004% from the methanol extract of the pericarps. google.commdpi.com The discovery of this compound and other related compounds, such as 11-O-debenzoyl tashironin and jiadifenolide, has drawn considerable attention from the scientific community due to their potent biological activities. rsc.org

Significance of this compound as a Chemical Scaffold and Bioactive Molecule

This compound is distinguished by its complex and unique chemical structure. It is a pentacyclic sesquiterpene dilactone featuring a caged skeleton with seven contiguous chiral centers, three of which are quaternary. imperial.ac.ukacs.org The core of the molecule is a highly substituted cyclopentane ring, and it possesses two γ-lactone rings and an oxetane ring. imperial.ac.ukmdpi.com This intricate architecture, particularly the densely oxygenated and compact structure, has made it an attractive and challenging target for total synthesis. google.com

The biological significance of this compound lies primarily in its neurotrophic activity. wikipedia.org Studies have shown that it can significantly promote neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L. wikipedia.orggoogle.com This property suggests that this compound could have therapeutic potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. wikipedia.orgacs.org The neurotrophic effects of this compound have spurred further research into its biological functions and its potential as a non-peptidal small molecule neurotrophic agent. google.com Interestingly, both the natural (-)-Merrilactone A and its unnatural enantiomer, (+)-Merrilactone A, have been found to exhibit similar levels of neurite outgrowth promotion. acs.org The presence of the oxetane ring is considered crucial for its neurotrophic activity. mdpi.com

Challenges and Opportunities in this compound Studies

The study of this compound presents both significant challenges and promising opportunities. A major challenge is its scarcity from natural sources, with a very low isolation yield, which has hampered extensive investigation of its biological properties. google.commdpi.com

The complex, caged pentacyclic structure of this compound, with its multiple stereocenters, poses a considerable challenge for chemical synthesis. imperial.ac.ukacs.org Overcoming these synthetic hurdles has been a major focus of research, leading to the development of novel synthetic strategies. For instance, various approaches to its total synthesis have been reported, including strategies involving desymmetrization of a meso-diketone, Nazarov cyclization, and radical cyclization. nih.govacs.orgnih.gov The successful synthesis of this compound and its analogues is crucial not only for providing sufficient material for biological studies but also for exploring the structure-activity relationship (SAR). google.comresearchgate.net

The opportunities in this compound research are substantial. Its potent neurotrophic activity makes it a valuable lead compound for the development of new drugs for neurodegenerative disorders. acs.orgnih.gov The total synthesis of this compound opens the door to creating a variety of analogues, which can be used to probe its biological mechanism and to optimize its therapeutic properties. researchgate.net Furthermore, the synthetic challenges it presents have driven innovation in synthetic organic chemistry, leading to the development of new methodologies for constructing complex molecular architectures. nih.govresearchgate.net The ongoing research into this compound and related Illicium sesquiterpenes continues to be a vibrant area of natural product chemistry and drug discovery. pkusz.edu.cnnih.gov

Propiedades

Fórmula molecular |

C15H18O6 |

|---|---|

Peso molecular |

294.3 g/mol |

Nombre IUPAC |

(1S,2S,6S,7R,9S,10S,15S)-15-hydroxy-2,6,9-trimethyl-4,8,13-trioxapentacyclo[7.4.2.01,10.02,6.07,10]pentadecane-5,12-dione |

InChI |

InChI=1S/C15H18O6/c1-11-6-19-10(18)12(11,2)9-14-5-8(17)20-15(11,14)4-7(16)13(14,3)21-9/h7,9,16H,4-6H2,1-3H3/t7-,9-,11+,12-,13+,14+,15-/m0/s1 |

Clave InChI |

RJVZPYYKUUJWSI-YTDOHZAMSA-N |

SMILES isomérico |

C[C@@]12COC(=O)[C@@]1([C@H]3[C@@]45[C@@]2(C[C@@H]([C@]4(O3)C)O)OC(=O)C5)C |

SMILES canónico |

CC12COC(=O)C1(C3C45C2(CC(C4(O3)C)O)OC(=O)C5)C |

Sinónimos |

merrilactone A |

Origen del producto |

United States |

Structural Elucidation and Stereochemical Characterization of Merrilactone a

Advanced Spectroscopic Techniques for Structural Assignment

The initial elucidation of Merrilactone A's planar structure and connectivity relied heavily on a suite of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR spectroscopy was instrumental in piecing together the complex framework of this compound. Extensive 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments were conducted to map out the proton and carbon environments and their correlations. researchgate.net The spectroscopic data for the natural product, as reported in the literature, provided the foundational evidence for its proposed structure. google.com Synthetic versions of (±)-Merrilactone A were later shown to have NMR spectra identical to those of the natural compound, confirming the structural assignment. google.com

Detailed analysis of the ¹H NMR spectrum revealed the presence of 18 protons, including three methyl singlets, while the ¹³C NMR spectrum showed 15 carbon signals, consistent with a sesquiterpene skeleton. google.comwiley-vch.de The chemical shifts indicated the presence of two lactone carbonyl groups, an oxetane ring, and a secondary alcohol.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data corresponds to spectra recorded in CD₃OD)

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 57.0 | |

| 2 | 71.5 | 4.19 (d, J=2.0) |

| 3 | 41.9 | 2.59 (d, J=2.0) |

| 4 | 87.1 | |

| 5 | 106.5 | 4.88 (s) |

| 6 | 40.6 | |

| 7 | 74.4 | 4.67 (d, J=5.2) |

| 8 | 180.2 | |

| 9 | 57.0 | |

| 10 | 177.9 | |

| 11 | 64.0 | 4.15 (d, J=5.2), 4.09 (d, J=5.2) |

| 12 | 16.9 | 1.15 (s) |

| 13 | 15.1 | 1.34 (s) |

| 14 | 125.1 | |

| 15 | 143.8 | |

| 16 | 16.1 | 1.11 (s) |

Data sourced from patent literature describing the synthesis of this compound and its analogues. google.com

High-Resolution Mass Spectrometry (HRMS) was crucial for determining the elemental composition of this compound. The analysis established its molecular formula as C₁₅H₁₈O₆. wikipedia.org This formula corresponds to a molecular mass of 294.303 g·mol⁻¹, which was confirmed by mass spectral analysis of synthetic samples. wikipedia.orggoogle.com The calculated degrees of unsaturation, combined with NMR data, supported the presence of its complex pentacyclic ring system.

Nuclear Magnetic Resonance Spectroscopy (NMR)

X-ray Crystallographic Analysis for Relative Configuration

While spectroscopic methods established the connectivity of this compound, X-ray crystallography provided definitive proof of its three-dimensional structure and the relative stereochemistry of its seven contiguous chiral centers. researchgate.net The successful crystallization of the natural product allowed for a detailed diffraction analysis, which unambiguously confirmed the proposed cage-like structure, including the orientation of the two γ-lactone rings, the oxetane moiety, and the highly substituted cyclopentane core. researchgate.netjst.go.jp This analysis was vital for validating the structural hypothesis derived from NMR data.

Determination of Absolute Stereochemistry

With the relative configuration established, the final step was to determine the absolute stereochemistry of the molecule. This was accomplished using a chemical correlation method.

The absolute configuration of this compound was established using the modified Mosher's method. researchgate.netacs.org This technique involves the esterification of the secondary alcohol at the C-2 position with the two enantiomers of a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). libretexts.org

By preparing the (R)-MTPA and (S)-MTPA esters of this compound and analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration at C-2 could be determined. libretexts.org Based on the established empirical rules of this method, the spatial arrangement of the substituents around the C-2 alcohol was deduced. libretexts.org This analysis, combined with the known relative stereochemistry from the X-ray data, allowed for the assignment of the absolute configuration for all seven stereocenters. researchgate.net

Analysis of Unique Structural Motifs

This compound possesses a highly complex and unique molecular architecture for a sesquiterpene. Its structure is characterized by several key motifs:

A Cage-Shaped Pentacyclic Skeleton: The molecule features a compact and rigid cage-like framework composed of five fused rings. acs.org This intricate arrangement includes a central, highly substituted cyclopentane ring. imperial.ac.uk

An Oxetane Moiety: One of the most distinctive features is the presence of a four-membered oxetane ring. researchgate.netmdpi.com This structural element is relatively uncommon in natural products and is considered essential for its neurotrophic activity. mdpi.com

Two γ-Lactone Functionalities: The structure incorporates two five-membered lactone (γ-butyrolactone) rings, contributing to its high degree of oxidation. researchgate.netsioc-journal.cn

Seven Contiguous Chiral Centers: this compound has a dense arrangement of seven stereocenters, five of which are contiguous and fully substituted (quaternary) carbon atoms. bris.ac.uk This high density of stereocenters in a compact space presents a significant challenge for chemical synthesis. imperial.ac.ukbris.ac.uk

Bicyclo[3.3.0]octane Core Architecture

At the heart of this compound lies a bicyclo[3.3.0]octane ring system. This structural motif, consisting of two fused five-membered rings, forms the central scaffold upon which the rest of the molecule is built. nih.govresearchgate.net The cis-fusion of these two rings is a key stereochemical feature, contributing to the compact and rigid nature of the molecule. researchgate.net The formation of this core has been a pivotal step in various total synthesis approaches, often involving elegant chemical transformations to establish the correct stereochemistry. researchgate.net Synthetic strategies have employed methods such as transannular aldol reactions to construct this cis-bicyclo[3.3.0]octyl system. researchgate.net

Fused Gamma-Lactone Moieties

This compound is distinguished by the presence of two γ-lactone rings. nih.goveurjchem.commdpi.com These five-membered lactone moieties are fused to the bicyclo[3.3.0]octane core, adding to the molecule's complexity. researchgate.net The presence of these lactones is a characteristic feature of anislactone-type sesquiterpenes, a class of compounds to which this compound belongs. wikipedia.orgcapes.gov.br The construction of these lactone rings, particularly in a sterically hindered environment, has presented significant challenges in the total synthesis of the molecule. acs.org

Oxetane Ring System

One of the most striking features of this compound is its unique oxetane ring. nih.goveurjchem.commdpi.com This four-membered, oxygen-containing heterocyclic ring is fused to the main framework, creating a highly strained and unusual structural element. google.comnih.gov The oxetane ring bridges the β-faces of carbons C1 and C7. google.com The formation of this oxetane has been a key focus of synthetic efforts, with some approaches utilizing a Payne-like rearrangement of a hydroxyepoxide intermediate. acs.orggoogle.com Other methods, such as intramolecular Paternò-Büchi reactions, have also been explored to construct this tetracyclic oxetane core. nih.govthieme-connect.de The presence of the oxetane ring is believed to be crucial for the neurotrophic activity of this compound. mdpi.com

Complexity of Contiguous Stereogenic Centers and Quaternary Carbons

The molecular structure of this compound is further complicated by the presence of seven contiguous stereogenic centers. nih.govacs.org This dense arrangement of chiral centers, where each carbon atom in a sequence has a specific three-dimensional orientation, presents a formidable stereochemical puzzle. To add to this complexity, three of these stereocenters are all-carbon quaternary centers, meaning they are bonded to four other carbon atoms. acs.orgmdpi.com Two of these quaternary carbons are adjacent to each other, creating a particularly challenging synthetic hurdle. researchgate.net The precise and controlled construction of these numerous stereocenters, especially the congested quaternary ones, has been a major theme in the various total syntheses of this compound, showcasing the ingenuity of modern synthetic chemistry. bris.ac.ukacs.orgresearchgate.net

| Structural Feature | Description | Significance in this compound |

| Bicyclo[3.3.0]octane Core | Two fused five-membered rings. | Forms the central, rigid scaffold of the molecule. nih.govresearchgate.net |

| Fused Gamma-Lactone Moieties | Two five-membered lactone rings. | Contributes to the classification as an anislactone-type sesquiterpene. nih.goveurjchem.commdpi.comcapes.gov.br |

| Oxetane Ring System | A four-membered, oxygen-containing heterocyclic ring. | A unique and strained feature, believed to be important for its biological activity. nih.govmdpi.comgoogle.comnih.gov |

| Contiguous Stereogenic Centers | Seven chiral centers in a continuous sequence. | Creates a high degree of stereochemical complexity. nih.govacs.org |

| Quaternary Carbons | Three all-carbon quaternary centers, two of which are vicinal. | Presents a significant challenge for chemical synthesis due to steric hindrance. acs.orgmdpi.comresearchgate.net |

Synthetic Strategies Towards Merrilactone a

General Considerations for Total Synthesis

The intricate and highly oxidized structure of Merrilactone A necessitates a carefully planned synthetic sequence. Key considerations for any total synthesis include the method for constructing the congested pentacyclic core and the stereocontrolled introduction of its numerous chiral centers.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound reveals several possible disconnections, with most strategies aiming to simplify the complex caged structure into more manageable subunits. A common theme in many approaches is the early-stage construction of a highly functionalized cyclopentane or bicyclo[3.3.0]octane core, which serves as a scaffold for subsequent ring closures.

Key disconnections often target the lactone rings (A and D) and the oxetane ring (E), envisioning their formation late in the synthesis from a more fundamental carbocyclic framework. For instance, the Danishefsky synthesis disconnects the A ring via a Claisen rearrangement precursor and the E ring via an intramolecular epoxide opening. nih.govclockss.org The Hirama and Inoue approach features a pivotal transannular aldol reaction to forge the central bicyclo[3.3.0]octane system (B and C rings) from a meso-diketone precursor. jst.go.jpacs.org Frontier's strategy hinges on a Nazarov cyclization to form the C ring, followed by a radical cyclization to close the B ring. u-tokyo.ac.jp These varied retrosynthetic pathways highlight the different strategic choices available for tackling the molecule's complexity.

Architectural Challenges in Constructing the Caged Pentacyclic Core

The primary architectural challenge in synthesizing this compound lies in the construction of its densely functionalized and sterically congested pentacyclic core. The molecule contains seven contiguous chiral centers, including five quaternary carbons, which demand high levels of stereocontrol in bond-forming reactions.

The formation of the central B-C ring system, a cis-fused bicyclo[3.3.0]octane, is a significant hurdle. Furthermore, the installation of the C9 quaternary center, which is surrounded by other stereocenters, is particularly challenging. acs.org The construction of the oxetane (E ring) and the γ-butyrolactone (D ring) also presents difficulties, often requiring carefully orchestrated, late-stage functional group manipulations on a sterically hindered intermediate. For example, the synthesis of the oxetane moiety in the Danishefsky synthesis is achieved through a Payne-like rearrangement of a hydroxyepoxide. nih.gov The inherent strain of the caged system and the potential for undesired side reactions in sterically crowded environments are persistent challenges throughout any synthetic sequence.

Racemic Total Syntheses of this compound

The first total syntheses of this compound were achieved in racemic form, establishing foundational routes and methodologies that later informed enantioselective approaches. These pioneering efforts provided crucial insights into the reactivity of key intermediates and validated various strategic bond formations.

Pioneering Approaches (e.g., Danishefsky, Hirama/Inoue, Frontier, Mehta)

Several research groups have reported the total or formal synthesis of racemic this compound, each employing a distinct strategy.

Danishefsky's Synthesis (2002): The first total synthesis of (±)-Merrilactone A was reported by the Danishefsky group. nih.gov Their approach commenced with a Diels-Alder reaction between 2,3-dimethylmaleic anhydride and 1-(tert-butyldimethylsiloxy)-butadiene to construct a key cyclohexene intermediate. nih.govnih.gov A subsequent radical cyclization was a crucial step to form the tetracyclic core, and the final oxetane ring was installed via an acid-induced rearrangement of a hydroxyepoxide. nih.govnih.gov

Hirama and Inoue's Synthesis (2003): This synthesis is distinguished by its use of a desymmetrization strategy. jst.go.jpacs.org A key feature is a transannular aldol reaction of a meso eight-membered diketone, which efficiently constructs the core cis-bicyclo[3.3.0]octyl system and sets the stereochemistry of four chiral centers in a single step. acs.orgmsu.edu A subsequent radical cyclization was employed to install the congested C9 quaternary carbon. acs.org

Frontier's Synthesis (2007): The Frontier group developed a route centered on a catalytic Nazarov cyclization of a silyloxyfuran to construct the central C ring. researchgate.net This key step creates the C4 and C5 stereocenters simultaneously and stereospecifically. researchgate.net The synthesis was completed by forming the B ring via a radical cyclization. u-tokyo.ac.jp

Mehta's Synthesis (2006): Mehta and Singh reported a total synthesis starting from 2,3-dimethyl-2-cyclopentene-1,4-dione. Their strategy involved a series of stereo- and regioselective transformations to build the pentacyclic framework, showcasing an alternative approach to the complex core. capes.gov.br

Key Bond-Forming Reactions and Methodologies

The syntheses of this compound are characterized by the application of a diverse array of powerful bond-forming reactions to assemble its intricate structure. Beyond the strategic reactions mentioned above, these syntheses rely on a host of modern synthetic methods, including various cycloadditions, radical reactions, and stereoselective carbonyl additions.

The intramolecular aldol reaction has been a particularly effective tool for constructing the carbocyclic core of this compound, most notably in the synthesis developed by Hirama and Inoue. Their strategy provides a textbook example of using a transannular reaction to achieve desymmetrization and build molecular complexity efficiently.

In this approach, a C2-symmetric, eight-membered meso-diketone was synthesized. acs.orgmsu.edu Treatment of this diketone with a base, such as lithium bis(trimethylsilyl)amide (LiN(TMS)₂), at low temperature initiated a highly stereoselective transannular aldol reaction. jst.go.jp This single transformation forges the C5-C10 bond, creating the cis-fused bicyclo[3.3.0]octane core of this compound. jst.go.jp The reaction proceeds with high diastereoselectivity, establishing the relative stereochemistry of four contiguous chiral centers in one step. acs.orgfigshare.com This elegant application of the intramolecular aldol reaction was a cornerstone of their total synthesis and was later adapted into an enantioselective variant using a chiral lithium amide base. acs.orgfigshare.com

Other strategies have also incorporated aldol-type transformations. For example, a formal synthesis of this compound by Greaney and co-workers employed a domino cyanide 1,4-addition–aldol cyclization to construct a key bicyclic intermediate. scispace.com These examples underscore the utility of the intramolecular aldol reaction in forging critical carbon-carbon bonds for the assembly of complex, polycyclic natural products like this compound.

Nazarov Cyclization and Subsequent Rearrangements

A key strategy in the synthesis of (±)-Merrilactone A involves the use of a Nazarov cyclization to stereospecifically create the C4 and C5 stereocenters. acs.orgnih.govcapes.gov.br This approach, utilized by Frontier and coworkers, features a Lewis acid-catalyzed cyclization of a silyloxyfuran-containing intermediate. capes.gov.br This unprecedented variant of the Nazarov cyclization allows for the simultaneous and stereospecific formation of two crucial stereocenters. acs.orgcapes.gov.br

In this synthetic route, a silyloxyfuran derivative undergoes a catalytic Nazarov cyclization. The resulting cationic intermediate is then quenched by the silylenol ether, leading to the formation of an unsaturated bicyclic lactone and establishing two quaternary centers. thieme-connect.com Further investigation into this reaction has explored the scope and limitations of the Lewis acid-catalyzed Nazarov cyclization of silyloxyfurans, with some experiments suggesting the involvement of Lewis acidic silicon species in the process. acs.orgnih.govresearchgate.net

| Reactant/Reagent | Reaction Type | Key Outcome | Reference |

| Silyloxyfuran derivative | Nazarov Cyclization | Stereospecific creation of C4 and C5 stereocenters | acs.orgnih.govcapes.gov.br |

| Lewis Acid Catalyst | Catalysis | Promotes the cyclization of the silyloxyfuran | acs.orgresearchgate.net |

| Silylenol ether | Quenching | Formation of unsaturated bicyclic lactone | thieme-connect.com |

Radical Cyclization and Epoxide Ring Opening

Radical cyclizations have proven to be a powerful tool in constructing the complex carbon skeleton of this compound. One notable application involves a reductive epoxide ring opening followed by a radical cyclization. In a synthesis developed by Greaney and coworkers, a fully elaborated C-ring epoxy-cyclopentane, containing five stereocenters, is treated with a titanium(III) species. researchgate.netbris.ac.uk This induces a reductive cleavage of the epoxide, generating a tertiary radical. This radical then participates in a 5-exo-dig cyclization onto a pendant alkyne, successfully forming the complete carbon framework of the natural product. researchgate.net

Another approach, reported by Danishefsky and coworkers, utilized a free radical-induced cyclization of a vinyl bromide to forge a key quaternary center within a densely substituted environment. clockss.orggoogle.com This step was crucial in their 20-step total synthesis of (±)-Merrilactone A. google.com The strategy also involved an acid-mediated isomerization of an external olefin and subsequent epoxidation, followed by an intramolecular epoxide opening to complete the synthesis. clockss.org

| Strategy | Key Transformation | Significance | Reference |

| Reductive Epoxide Cleavage-Cyclization | Ti(III)-mediated epoxide opening and 5-exo-dig radical cyclization | Forms the complete carbon skeleton and a congested C9 quaternary center. | researchgate.netbris.ac.uk |

| Free Radical Cyclization | Cyclization of a vinyl bromide | Creates a quaternary center in a sterically hindered environment. | clockss.orggoogle.com |

| Epoxidation and Intramolecular Opening | Formation of an epoxide followed by internal nucleophilic attack | Constructs the oxetane ring of this compound. | clockss.org |

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition has been a cornerstone in several synthetic approaches to this compound, primarily for constructing the cyclobutane ring that serves as a precursor to the cyclopentane C-ring. In a strategy developed by Mehta and Singh, a photochemical [2+2] cycloaddition between an enone and trans-1,2-dichloroethylene was employed to afford a cyclobutane intermediate. researchgate.net This was a key step in their approach towards the natural product.

Greaney's group also utilized a [2+2] photocycloaddition, reacting 4,5-dimethylmaleic anhydride with dimethylketene acetal. bris.ac.uk This reaction proceeded in excellent yield to produce a cyclobutane with the necessary cis-methyl groups at the newly formed C5 and C6 quaternary centers. bris.ac.uk This initial cycloaddition sets the stereochemistry for subsequent transformations. A domino cyanide-addition aldol cyclization was later used in a formal synthesis of this compound, which also incorporated a late-stage [2+2] photocycloaddition to form the D-ring. researchgate.net

| Reactants | Reaction | Key Intermediate | Reference |

| Enone and trans-1,2-dichloroethylene | [2+2] Photocycloaddition | Dichlorinated cyclobutane | researchgate.net |

| 4,5-Dimethylmaleic anhydride and Dimethylketene acetal | [2+2] Photocycloaddition | cis-Dimethyl cyclobutane | bris.ac.uk |

| Not specified | Late-stage [2+2] Photocycloaddition | D-ring of this compound | researchgate.net |

Cascade Reactions for Stereocenter Generation

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, have been instrumental in efficiently building the complex stereochemical array of this compound. A notable example is a palladium-catalyzed cascade reaction that involves a desymmetrization and a subsequent diastereoselective 1,4-bromoetherification, which has been featured in synthetic studies toward related complex natural products. scispace.com

In the context of this compound synthesis, a tandem epoxide-opening, β-elimination, and Knoevenagel cyclization cascade was successfully employed to construct a key tricyclic intermediate. clockss.org This sequence demonstrates the power of cascade reactions to rapidly assemble complex molecular architectures from simpler precursors. Furthermore, an iodo-aldol method leading to a domino cyanide-addition aldol cyclization was developed, showcasing another elegant cascade for the construction of the BC bicycle with good stereocontrol. researchgate.netscispace.com

| Cascade Type | Key Transformations | Outcome | Reference |

| Tandem Epoxide-Opening Cascade | Epoxide-opening, β-elimination, Knoevenagel cyclization | Formation of a tricyclic intermediate | clockss.org |

| Domino Cyanide-Addition Aldol Cyclization | Cyanide addition followed by intramolecular aldol cyclization | Stereocontrolled synthesis of the BC ring system | researchgate.netscispace.com |

Johnson-Claisen Rearrangements

The Johnson-Claisen rearrangement has been a key strategic element in the synthesis of the A-ring of this compound. In a total synthesis reported by Zhai and coworkers, a Johnson-Claisen rearrangement of an allylic alcohol was employed. oregonstate.edu This rearrangement proceeded through a chair-like transition state to afford the desired product with a diastereomeric ratio of 3.8:1. oregonstate.edu This was followed by a deprotection and lactonization sequence to generate the A-ring. researchgate.net

Similarly, Danishefsky's group utilized a Johnson orthoester Claisen rearrangement as a pivotal step in their synthetic route. clockss.orggoogle.com This reaction transformed an allylic alcohol into a γ,δ-unsaturated ester, which was a crucial intermediate for further elaborations toward the natural product. google.com

| Research Group | Reaction Variant | Key Outcome | Reference |

| Zhai et al. | Johnson-Claisen Rearrangement | Formation of A-ring precursor with 3.8:1 dr | oregonstate.edu |

| Danishefsky et al. | Johnson Orthoester Claisen Rearrangement | Synthesis of a key γ,δ-unsaturated ester intermediate | clockss.orggoogle.com |

Intramolecular Hetero-Pauson-Khand Reactions

The intramolecular hetero-Pauson-Khand reaction (h-PKR) has been elegantly applied to the synthesis of this compound for the construction of the B and D rings in a single step. oregonstate.edu In the total synthesis by Zhai and colleagues, an enyne substrate was subjected to molybdenum-mediated reaction conditions to effect the h-PKR. This powerful transformation simultaneously formed the B and D rings, demonstrating the efficiency of this method in rapidly building molecular complexity. researchgate.net The use of molybdenum carbonyl complexes, such as [Mo(CO)3(DMF)3], was crucial for this transformation. mdpi-res.com

The hetero-Pauson-Khand reaction is a valuable tool for generating bicyclic γ-butyrolactones, which are key structural motifs within this compound. mdpi-res.commdpi.com

| Reactant Type | Metal Mediator | Rings Formed | Reference |

| Enyne | Molybdenum Carbonyl | B and D rings | researchgate.netoregonstate.edu |

Vinylogous Mukaiyama-Michael Additions

The vinylogous Mukaiyama-Michael addition has been a key C-C bond-forming reaction in the assembly of the C-ring of this compound. In the synthetic approach by Zhai and coworkers, a vinylogous Mukaiyama-Michael reaction was used to construct the highly substituted cyclopentane core. researchgate.net This was followed by a reductive carbonyl-alkene coupling to complete the C-ring assembly.

The vinylogous Mukaiyama-Michael reaction, a variant of the Mukaiyama aldol reaction, allows for the 1,4-addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, providing access to more complex structural motifs. rsc.org In the synthesis of this compound, this reaction was promoted by a TMSOTf/Et3N mixture, acting as a soft Lewis acid/base promoter system. researchgate.net

| Reaction | Promoter System | Key Transformation | Reference |

| Vinylogous Mukaiyama-Michael Addition | TMSOTf/Et3N | Assembly of the C-ring precursor | researchgate.net |

Reductive Carbonyl-Alkene Coupling

Reductive carbonyl-alkene coupling reactions have been pivotal in forging key carbon-carbon bonds within the congested framework of this compound. A notable application of this strategy is the SmI₂-mediated ketone/butenolide cross-coupling, which was effectively used to assemble the C ring of the molecule. acs.org

In a total synthesis of (±)-Merrilactone A, a samarium(II) iodide-mediated reductive coupling was employed to form a crucial bond, constructing the central five-membered C ring. acs.org This type of reaction, often initiated by the single-electron transfer from SmI₂ to a ketone, generates a ketyl radical which can then add to a tethered alkene. mdpi.com In the synthesis by Zhai and coworkers, this intramolecular cyclization proceeded by coupling a ketone with a butenolide moiety, a testament to the effectiveness of this method in creating sterically hindered ring systems. acs.org A related approach involves the reductive cleavage of an epoxide followed by a radical cyclization onto a pendant alkyne, which was utilized to form the C9 quaternary stereocenter in a formal synthesis. bris.ac.uk

Table 1: Application of Reductive Coupling in this compound Synthesis

| Synthesis | Key Reagent | Transformation | Ring Formed | Reference |

|---|---|---|---|---|

| Zhai et al. (2012) | Samarium(II) Iodide (SmI₂) | Intramolecular ketone-butenolide cross-coupling | C Ring | acs.org |

Oxidative Cyclization Strategies

Oxidative cyclization offers a powerful method for ring construction, and it has been featured in advanced synthetic routes toward this compound. A key example is the oxidative cyclization strategy developed by Zhang and Zhang, which was instrumental in their total synthesis. organic-chemistry.org

The synthesis began with the chiral pool starting material (R)-pulegone and proceeded through an intermediate alcohol. organic-chemistry.org The crucial oxidative cyclization was accomplished through a palladium-mediated borylation of this alcohol, which generated an intermediate boronate. organic-chemistry.org This boronate was not isolated but was directly oxidized, leading to the formation of a new carbon-oxygen bond and completing the cyclization to furnish a key hydroxylated intermediate. organic-chemistry.org This sequence demonstrates a modern approach where a C-H bond is effectively transformed into a C-O bond as part of a ring-forming process.

Enantioselective Total Syntheses of this compound

The challenge of controlling the absolute stereochemistry of this compound's seven contiguous stereocenters has driven the development of elegant enantioselective total syntheses. nih.govstanford.edu These approaches are critical for producing specific enantiomers of the natural product, which is essential for probing its biological activity. acs.org Strategies have ranged from catalyst-controlled reactions to the desymmetrization of meso intermediates and the use of chiral auxiliaries. organic-chemistry.orgclockss.orgresearchgate.net

Asymmetric Catalysis in Stereocontrol

Asymmetric catalysis has provided a powerful means to introduce chirality and control stereochemical outcomes in the synthesis of this compound. Two distinct catalytic systems have been successfully implemented to achieve enantiocontrol.

One approach involved the desymmetrization of a meso epoxide intermediate using a chiral cobalt-salen complex, a method developed by Jacobsen. clockss.org In this step, the catalyst, (R,R)-[CoIII(salen)]-OAc, facilitated an enantioselective intramolecular ring-opening of the epoxide by one of two enantiotopic primary alcohols, thereby establishing a chiral tetrahydropyran ring and differentiating the two alcohol groups concurrently. clockss.org

A different strategy employed an asymmetric intramolecular desymmetrizing reductive Heck reaction. researchgate.netnih.gov This transformation, utilized to assemble a common intermediate for both this compound and Illisimonin A, relied on a novel chiral phosphine ligand. researchgate.netnih.govsciencenet.cn The palladium-catalyzed reaction proceeded with high enantioselectivity, achieving up to 82% enantiomeric excess (ee), demonstrating the power of chiral ligands in controlling the stereochemistry of complex cyclizations. researchgate.netnih.gov

Table 2: Asymmetric Catalysis Examples in this compound Synthesis

| Strategy | Catalyst/Ligand | Key Transformation | Result | Reference |

|---|---|---|---|---|

| Catalytic Desymmetrization | (R,R)-[CoIII(salen)]-OAc | Asymmetric epoxide ring-opening | Enantioenriched polycyclic ether | clockss.org |

Desymmetrization Strategies of Meso Intermediates (e.g., Enantioselective Transannular Aldol Reaction, Asymmetric Reductive Heck Reaction)

The desymmetrization of meso compounds is a highly efficient strategy for generating chiral molecules, and it has been a cornerstone in several enantioselective syntheses of this compound. researchgate.net

Enantioselective Transannular Aldol Reaction: A seminal contribution by Inoue, Hirama, and coworkers involved the desymmetrization of an eight-membered meso-diketone via an enantioselective transannular aldol reaction. nih.govacs.orgfigshare.com This key step was promoted by a chiral lithium amide, which selectively induced the cyclization to form the core cis-bicyclo[3.3.0]octane framework of this compound. acs.orgfigshare.com Remarkably, this single transformation established the absolute stereochemistries of four chiral centers simultaneously. nih.govacs.orgfigshare.com By selecting the appropriate enantiomer of the chiral amide base, access to both the natural (–)-Merrilactone A and its unnatural (+)-enantiomer was achieved, showcasing the power and elegance of this symmetry-driven strategy. researchgate.netresearchgate.net

Asymmetric Reductive Heck Reaction: As previously mentioned, the Yang group developed an asymmetric intramolecular desymmetrizing reductive Heck reaction to construct a key intermediate. nih.govsciencenet.cn Starting from a prochiral substrate, the use of a palladium catalyst with a newly developed P-chiral phosphine ligand enabled the formation of a complex bicyclic system with high enantioselectivity (up to 82% ee). researchgate.netnih.govdicp.ac.cn This reaction serves as another premier example of desymmetrization, where a chiral catalyst differentiates between two enantiotopic leaving groups or reaction sites to produce an enantioenriched product. nih.gov

Table 3: Comparison of Desymmetrization Strategies

| Strategy | Starting Material | Key Reagent/Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| Transannular Aldol Reaction | meso-Diketone | Chiral Lithium Amide | Enantioselective transannular cyclization | researchgate.netacs.orgfigshare.com |

Chiral Auxiliary Approaches

Chiral auxiliary-based methods provide a classic yet effective approach to asymmetric synthesis. In the context of this compound, this has been most prominently realized through a chiral pool strategy, where a readily available enantiopure natural product serves as the starting material.

The enantioselective synthesis of this compound by Zhang and Zhang began with commercial (R)-pulegone, a naturally occurring chiral terpene. organic-chemistry.org The inherent stereocenter of (R)-pulegone was used to direct the stereochemical outcome of subsequent reactions. organic-chemistry.org For instance, a diastereoselective allylation and a later diastereoselective addition of an alkynyl Grignard reagent were controlled by the existing chirality derived from the starting material. organic-chemistry.org In this manner, the chiral information from (R)-pulegone was relayed through the synthetic sequence, ultimately establishing the absolute configuration of the final product. This approach leverages the stored chirality of a natural product, effectively using it as a built-in auxiliary to guide the creation of new stereocenters.

Formal Syntheses Using Stereospecific Transformations

Formal syntheses, which culminate in a known late-stage intermediate that has previously been converted to the final natural product, are valuable for developing and showcasing new synthetic methodologies. Several formal syntheses of this compound have been reported, often relying on elegant stereospecific transformations.

One formal synthesis employed a domino cyanide-addition aldol cyclization, followed by a late-stage [2+2] photocycloaddition to construct the D-ring. scispace.com Another approach by Greaney's group reached a key tetracyclic intermediate, which is the antepenultimate compound in several total syntheses. bris.ac.uk This route featured a [2+2] photocycloaddition, a regioselective Tiffeneau–Demjanov ring expansion, and a stereoselective 1,2-addition as key carbon-carbon bond-forming steps. bris.ac.uk

Danishefsky and coworkers reported a formal enantioselective synthesis by preparing a key chiral iodolactone intermediate. clockss.org The conversion of this iodolactone to this compound had been established in their racemic synthesis, thus completing the formal route. clockss.org These syntheses highlight how novel stereospecific reactions can provide more efficient or alternative entries into complex molecular scaffolds by targeting known and viable precursors to the final natural product.

Comparative Analysis of Synthetic Routes

The total synthesis of this compound has been a benchmark for assessing the state-of-the-art in organic synthesis. Various research groups have approached this complex target from different strategic standpoints, leading to a rich tapestry of chemical ingenuity.

Efficiency and Step Count Assessments

Subsequent approaches have demonstrated remarkable improvements in step economy. For example, a formal synthesis was reported that significantly shortened the path to a key intermediate. nih.gov Another notable racemic synthesis featured a silyloxyfuran Nazarov cyclization as a key step, demonstrating a streamlined approach. researchgate.netacs.orgnih.gov Enantioselective syntheses, which add another layer of complexity, have also seen progress in efficiency. One such synthesis of the unnatural enantiomer, (+)-Merrilactone A, was achieved through a novel desymmetrization strategy. acs.org

More recent synthetic endeavors have continued to push the boundaries of efficiency. A synthesis by Zhang and Zhang, starting from (R)-pulegone, illustrates a highly strategic approach to the natural enantiomer. organic-chemistry.org The efficiencies of these varied routes are a testament to the evolution of synthetic methodologies and strategic planning in organic chemistry.

Table 1: Comparison of Selected this compound Syntheses

| Research Group | Type of Synthesis | Key Strategy | Step Count (Longest Linear Sequence) | Overall Yield |

|---|---|---|---|---|

| Danishefsky (2002) | Racemic | Diels-Alder, Radical cyclization | 20 | 10.7% |

| Hirama (2003) | Racemic | Desymmetrization of a meso-diketone, Radical cyclization | Not specified | Not specified |

| Frontier (2007) | Racemic | Nazarov Cyclization, Radical cyclization | ~18 | Not specified |

| Inoue (2007) | Enantioselective (+)-enantiomer | Enantioselective transannular aldol reaction | Not specified | Not specified |

| Greaney (2013) | Racemic | Reductive epoxide opening, 5-exo-dig radical cyclization | Not specified | Not specified |

| Zhang & Zhang (2021) | Enantioselective (-)-enantiomer | Oxidative cyclization from (R)-pulegone | ~15 | Not specified |

Note: Step counts and yields are approximate and based on reported data, which may vary in definition between publications.

Stereochemical Fidelity and Control

The compact structure of this compound contains a high density of stereocenters, including vicinal all-carbon quaternary centers, which pose a significant challenge to synthetic chemists. The control of both relative and absolute stereochemistry is therefore a critical aspect of any successful synthesis.

Early strategies often relied on substrate-controlled diastereoselective reactions. For example, the use of a Diels-Alder reaction between 2,3-dimethylmaleic anhydride and 1-(tert-butyldimethylsiloxy)-butadiene in an early synthesis established key relative stereochemistry. google.comclockss.org A subsequent radical cyclization was also crucial for setting a congested quaternary center. nih.govnih.gov

Later syntheses introduced more sophisticated methods for stereocontrol. The Frontier group's use of a Nazarov cyclization of a silyloxyfuran allowed for the simultaneous and stereospecific creation of the C4 and C5 stereocenters. researchgate.netacs.orgnih.gov Inoue and colleagues developed an elegant enantioselective approach by employing a chiral lithium amide to induce a transannular aldol reaction on a meso-diketone, thereby desymmetrizing it and setting four stereocenters in a single step. acs.org

The challenge of installing the vicinal quaternary centers at C5 and C6 has been addressed through various innovative methods. A Pd-catalyzed asymmetric allylic alkylation has been explored to construct the D-ring bearing these centers. caltech.edu A stereodivergent Michael reaction has also been reported as a strategy to access the core structure, highlighting the use of non-covalent interactions to control facial selectivity. nih.gov The Zhang and Zhang synthesis showcases excellent stereocontrol, where the stereochemistry from the starting material, (R)-pulegone, directs the formation of subsequent stereocenters throughout the sequence. organic-chemistry.org

Innovation in Reaction Design and Methodology Development

The quest for this compound has served as a fertile ground for the development and application of novel synthetic reactions and strategies. The complexity of the target has often necessitated moving beyond standard textbook reactions.

A prime example of innovation is the use of the Nazarov cyclization in this context. While a classic reaction, its application to a silyloxyfuran substrate by the Frontier group was a notable development for constructing the cyclopentane C-ring with high stereocontrol. researchgate.netacs.orgnih.gov This work also involved a detailed investigation into the mechanism of the Lewis acid-catalyzed process. acs.orgnih.gov

Radical cyclizations have also featured prominently and creatively. An early synthesis employed a free-radical cyclization of a vinyl bromide to construct a key part of the carbon skeleton. nih.govnih.gov The Greaney group developed a strategy based on the reductive ring-opening of an epoxide to generate a tertiary radical, which then underwent a 5-exo-dig cyclization onto a pendant alkyne. researchgate.netscispace.com

Other innovative approaches include a domino cyanide-addition/aldol cyclization, researchgate.net and an asymmetric intramolecular desymmetrizing reductive Heck reaction. nih.gov The synthesis by Zhang and Zhang featured a key oxidative cyclization and a subsequent epoxidation followed by an acid-catalyzed cyclization to complete the intricate cage structure. organic-chemistry.org These examples underscore how the challenge of synthesizing this compound has spurred significant creativity in reaction design.

Utility of Advanced Synthetic Techniques (e.g., Flow Chemistry, Organocatalysis)

While the syntheses of this compound have heavily relied on traditional batch chemistry, there is evidence of the exploration and application of more advanced synthetic techniques.

Organocatalysis, a field that has seen explosive growth, has found application in strategies toward this compound. For instance, a novel organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been developed, which could in principle be applied to fragments of the this compound skeleton. researchgate.net The use of chiral lithium amides, which can be considered a form of organometallic catalysis, in Inoue's enantioselective synthesis is another example of catalysis playing a pivotal role. acs.org

The potential for flow chemistry in the synthesis of complex molecules like this compound is also being recognized. While no complete flow synthesis of this compound has been reported, related studies highlight the feasibility of key transformations under flow conditions. For example, the photo-Nazarov reaction of 2-furyl vinyl ketones, a class of substrates relevant to the Frontier synthesis, has been successfully performed in a flow reactor. acs.org The use of flow chemistry for other relevant transformations, such as UV-mediated synthesis of heterocycles and catalytic Si-H functionalization, suggests that future syntheses of this compound could benefit from the enhanced safety, efficiency, and scalability offered by this technology. thieme-connect.com

Mechanistic Chemical Biology of Merrilactone a

Neurotrophic Activity in Cellular Models

Neurite Outgrowth Promoting Effects in Primary Neuronal Cultures (e.g., Fetal Rat Cortical Neurons)

Merrilactone A has demonstrated significant neurotrophic activity by promoting neurite outgrowth in primary cultures of fetal rat cortical neurons. wikipedia.org This effect is observed at concentrations ranging from 0.1 to 10 μM. wikipedia.orgnih.gov The ability of this compound to stimulate the extension of neurites, which are the projections from a neuron's cell body that develop into axons and dendrites, is a key indicator of its potential to support neuronal growth and regeneration. nih.govscispace.com Notably, both the natural (-)-Merrilactone A and its unnatural synthetic enantiomer, (+)-Merrilactone A, have been shown to equally promote neurite outgrowth in these primary neuronal cultures. nih.govacs.org This suggests that the specific stereochemistry of the molecule may not be critical for this particular biological activity.

Investigation in Immortalized Cell Lines (e.g., PC-12 cells)

The neurotrophic effects of this compound and related compounds have also been studied in immortalized cell lines, such as the rat pheochromocytoma-derived PC-12 cells. frontiersin.orgnih.gov These cells are a widely used model in neurobiological research because, in the presence of nerve growth factor (NGF), they differentiate into cells with neuron-like characteristics, including the extension of neurites. frontiersin.orgnih.gov

While some natural products require the presence of NGF to show effects in PC-12 cells, others can induce neurite outgrowth on their own. ms-editions.cl For instance, some small molecules of natural products enhance NGF signaling pathways rather than directly mimicking NGF. ms-editions.cl Studies on neolignans also isolated from Illicium merrillianum have shown that they can influence NGF-induced neurite outgrowth in PC-12 cells. nih.gov Specifically, one enantiomer, (+)-1, enhanced NGF-induced differentiation, while its counterpart, (-)-1, had an inhibitory effect. nih.gov

Related Neuroprotective Observations

In addition to promoting neurite outgrowth, this compound has exhibited neuroprotective properties at the same concentrations (0.1 to 10 μmol/L) in primary cultures of fetal rat cortical neurons. wikipedia.org Neuroprotection is a critical aspect of combating neurodegenerative diseases, as it involves preserving neuronal structure and function.

Other compounds isolated from the Illicium genus have also demonstrated neuroprotective effects. ms-editions.cl For example, talaumidin has shown neuroprotective effects against cell death in PC12 cells caused by various stressors. pharm.or.jp

Elucidation of Molecular Targets and Pathways

Hypothesized Mechanisms of Action (e.g., Upregulation of Neurotrophic Factor Signaling like NGF)

The precise mechanism of action for this compound is still under investigation, but it is hypothesized that it may act by upregulating neurotrophic factor signaling pathways, such as the one mediated by Nerve Growth Factor (NGF), rather than by directly mimicking the action of NGF itself. nih.gov This is a common mechanism for many small-molecule neurotrophic compounds. ms-editions.cl Neurotrophins like NGF bind to specific receptors on the surface of neurons, initiating intracellular signaling cascades that are crucial for neuronal survival, differentiation, and function. nih.gov

Two major signaling pathways are activated by neurotrophin receptor binding: the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. nih.gov These pathways play a pivotal role in determining the fate of the neuron, including cell survival and differentiation. nih.gov It is plausible that this compound modulates one or both of these pathways to exert its neurotrophic effects.

Identification of Specific Protein Interactions and Receptors

The specific protein interactions and receptors for this compound have not yet been fully elucidated. However, research into other neurotrophic compounds from Illicium merrillianum provides some clues. For example, a study on two neolignan enantiomers from the same plant suggested that their effects on NGF-induced neurite outgrowth in PC12 cells might be mediated through interaction with the TrkA receptor. nih.gov TrkA is the high-affinity receptor for NGF. ms-editions.cl

The study on the neolignan enantiomers indicated that they influenced the phosphorylation levels of key proteins in the Ras/ERK signaling cascade, a downstream component of the TrkA receptor pathway. nih.gov Specifically, the enantiomer that promoted neurite outgrowth enhanced the phosphorylation of TrkA, MEK, and ERK1/2, while the inhibitory enantiomer suppressed their phosphorylation. nih.gov In contrast, the PI3K/Akt signaling pathway did not show significant differences between the two enantiomers. nih.gov Given the shared origin and neurotrophic properties, it is conceivable that this compound might also interact with the TrkA receptor or downstream components of its signaling pathway. However, further research is needed to confirm the specific molecular targets of this compound.

Absence of Stereoselectivity in Biological Activity Between Enantiomers and Mechanistic Implications

A pivotal and surprising discovery in the study of this compound is the lack of stereoselectivity in its primary biological function. Research involving the total synthesis of both the naturally occurring (–)-Merrilactone A and its unnatural enantiomer, (+)-Merrilactone A, has demonstrated that both compounds promote neurite outgrowth in primary cultures of fetal rat cortical neurons with equal efficacy. acs.orgnih.govresearchgate.net This finding is remarkable, as biological systems, particularly protein receptors and enzymes, are inherently chiral. The activity of small molecule modulators is typically highly dependent on a specific stereochemical configuration for precise binding.

This absence of stereochemical preference carries significant mechanistic implications. It strongly suggests that the molecular target of this compound may be achiral, or that the binding interaction responsible for its neurotrophic effect does not rely on the specific three-dimensional arrangement of its chiral centers. acs.orgnih.gov This contrasts sharply with other neurotrophic compounds isolated from the same plant, Illicium merrillianum, such as a pair of neolignan enantiomers that exhibit distinct agonistic and antagonistic effects on nerve growth factor (NGF)-induced neurite outgrowth, indicating a classic stereospecific interaction with their target, likely the TrkA receptor. nih.gov The non-stereoselective action of this compound points towards a more unconventional mechanism, possibly involving interaction with non-proteinaceous components like cell membranes or a binding site on a protein that is forgiving of stereochemical variations.

Structure-Activity Relationship (SAR) Studies

The unique biological profile and complex architecture of this compound have spurred considerable effort in synthetic chemistry to produce analogues and derivatives for structure-activity relationship (SAR) studies. These investigations are crucial for identifying the key structural motifs responsible for its neurotrophic activity and for designing more potent or synthetically accessible therapeutic leads. researchgate.netacs.org

The low natural abundance of this compound (approximately 0.004% yield from the pericarps of Illicium merrillianum) has made total synthesis the only viable route to obtain sufficient quantities for extensive biological evaluation. mdpi.comgoogle.com Numerous research groups have reported successful total syntheses of racemic and enantiopure this compound. acs.orgcapes.gov.brnih.gov These synthetic campaigns have not only provided access to the natural product and its enantiomer but have also enabled the creation of a library of analogues. clockss.orghebmu.edu.cn Strategies for generating derivatives include late-stage functionalization, modification of the core scaffold, and the synthesis of simplified mimetics that retain key structural features. hebmu.edu.cnnih.gov For instance, a divergent synthetic strategy has been developed to access various Illicium sesquiterpenes, allowing for the generation of related molecules for SAR studies. nih.gov

Systematic modification of the this compound scaffold has begun to reveal which parts of the molecule are indispensable for its neurotrophic effects. SAR studies have shown that the integrity of the lactone rings is important for bioactivity. Specifically, the opening of the γ-lactone B ring was found to result in a reduction of neurotrophic activity. hebmu.edu.cn Conversely, strategic modifications can enhance the compound's effects. The introduction of a hydroxyl group into ring C led to an increase in neurite outgrowth compared to the parent molecule. hebmu.edu.cn One such analogue, designated Lactone 9 in a study, demonstrated the most potent activity, inducing a 138% relative neurite outgrowth in N2a cells, highlighting it as a promising lead for further development. hebmu.edu.cn

| Structural Modification | Effect on Neurotrophic Activity | Reference |

|---|---|---|

| Opening of Lactone B Ring | Reduced Activity | hebmu.edu.cn |

| Hydroxyl Group Insertion in Ring C | Enhanced Activity | hebmu.edu.cn |

Importance of the Oxetane Ring and Other Key Structural Features for Activity

Challenges in Biological Evaluation and Mechanistic Characterization

The path to fully understanding this compound is fraught with significant challenges. The foremost obstacle has been the extreme scarcity of the natural product, which has historically limited biological investigation and necessitated the development of lengthy and complex total syntheses. mdpi.comgoogle.com The intricate, highly-oxygenated, caged structure of the molecule makes both its synthesis and the preparation of diverse analogues for SAR studies a formidable task for chemists. nih.govacs.org

A major challenge in its mechanistic characterization is the absence of a known molecular target. researchgate.netacs.org The equal neurotrophic potency of its natural and unnatural enantiomers confounds traditional receptor-ligand interaction models, making it difficult to design experiments like affinity chromatography to isolate a specific binding partner. acs.orgnih.gov This suggests that this compound may operate through a non-traditional mechanism, which is inherently more difficult to elucidate. Furthermore, subtle issues during evaluation, such as the potential for the active compound to be a salt form rather than the free acid, can complicate the interpretation of biological data and require careful characterization of synthetic samples. acs.org Consequently, while the neurotrophic phenotype induced by this compound is well-established, the underlying molecular mechanism of action remains an elusive and compelling area of future research. scispace.com

Limited Availability of Natural Material

A significant impediment to the comprehensive biological and mechanistic investigation of this compound is its profound scarcity. The compound is a natural product isolated from the pericarps of Illicium merrillianum, a plant native to southern China and Myanmar. wikipedia.org The yield of this compound from this natural source is exceptionally low, reported to be a mere 0.004% from the methanol extract. google.comgoogle.comu-tokyo.ac.jp This limited availability means that obtaining substantial quantities of the compound for in-depth biological studies, including detailed mechanistic and potential therapeutic investigations, is impractical through isolation alone. google.comgoogle.com

The scarcity of natural this compound has been a primary driver for the extensive efforts directed towards its chemical synthesis. scribd.com Numerous research groups have pursued and accomplished the total synthesis of this complex molecule, aiming to provide a reliable and scalable source for biological evaluation. google.comclockss.orgu-tokyo.ac.jp These synthetic endeavors are often complex and multi-stepped, reflecting the intricate and challenging pentacyclic structure of the molecule, which features a highly substituted cyclopentane core and seven contiguous chiral centers. imperial.ac.uk The development of various synthetic strategies underscores the scientific community's interest in this compound's potent neurotrophic properties and the critical need to overcome the supply limitations imposed by its natural rarity. u-tokyo.ac.jpacs.orgacs.org

Table 1: Selected Total Synthesis Efforts for this compound This table highlights key approaches undertaken to address the limited natural supply of this compound.

| Research Group | Year | Key Synthetic Features | Reference(s) |

|---|---|---|---|

| Danishefsky et al. | 2002 | Diels-Alder reaction to form the A ring. | u-tokyo.ac.jpnih.gov |

| Hirama, Inoue et al. | 2003 | Intramolecular hetero-Pauson-Khand reaction to construct B and D rings. | researchgate.net |

| Frontier et al. | 2007 | Nazarov cyclization of a silyloxyfuran to create C4 and C5 stereocenters. | researchgate.net |

| Meng, Danishefsky | 2005 | Development of a route to enantioenriched this compound via a meso intermediate. | researchgate.net |

Complexity of Neuronal Signaling Pathways

The second major challenge in elucidating the precise mechanism of this compound is the vast complexity of neuronal signaling pathways. jneuropsychiatry.org this compound has been identified as a potent non-peptidal neurotrophic factor, promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 to 10 μmol/L. wikipedia.orggoogle.comimperial.ac.uk This activity suggests it may hold potential for addressing neurodegenerative conditions. wikipedia.orgu-tokyo.ac.jp However, neurotrophic activity is not the result of a single, linear event but rather the outcome of a highly intricate and interconnected network of signaling cascades. researchgate.net

Neurotrophins, such as nerve growth factor (NGF), typically function by binding to receptors like the Trk family of receptor tyrosine kinases (e.g., TrkA) and the p75 neurotrophin receptor (p75NTR). researchgate.netwikipedia.orgnih.gov This binding initiates a cascade of intracellular events involving numerous pathways, including the Ras/ERK (MAPK) and PI3K/Akt pathways, which are critical for neuronal survival, differentiation, and plasticity. researchgate.netnih.govresearchgate.netmdpi.com Small molecules like this compound can influence these pathways at various points, potentially by mimicking endogenous neurotrophins, modulating receptor activity, or affecting downstream signaling components. nih.govwikipedia.org For instance, some studies on related compounds from Illicium merrillianum have shown that they can influence the phosphorylation of TrkA, MEK, and ERK1/2. nih.gov The sheer number of proteins, secondary messengers, and feedback loops involved makes it exceedingly difficult to pinpoint the exact molecular target or targets of a given compound. jneuropsychiatry.orgnih.govfrontiersin.org Furthermore, one hypothesis suggests that the neurotrophic effects of some Illicium sesquiterpenes could be linked to the modulation of other systems, such as the antagonism of GABA-A receptors, adding another layer of complexity to the mechanistic puzzle. nih.gov

Table 2: this compound - Neurotrophic Effects and Potentially Related Signaling Pathways

| Observed Effect | Cell System | Implicated Pathways (General Neurotrophin Signaling) | Key Pathway Components | Reference(s) |

|---|---|---|---|---|

| Promotes neurite outgrowth | Fetal rat cortical neurons | Nerve Growth Factor (NGF) Signaling, Brain-Derived Neurotrophic Factor (BDNF) Signaling | Trk receptors (TrkA, TrkB), p75NTR | wikipedia.orggoogle.comwikipedia.org |

| Neuroprotection | Fetal rat cortical neurons | PI3K/Akt Pathway | PI3K, Akt, GSK-3β | wikipedia.orgmdpi.com |

| Neuronal differentiation | PC12 cells (model system) | Ras/ERK (MAPK) Pathway | Ras, MEK, ERK1/2 | researchgate.netnih.gov |

Future Directions and Broader Research Impact

Development of Next-Generation Synthetic Strategies for Complex Natural Products

The intricate, highly oxidized, and stereochemically dense structure of Merrilactone A has made it a prominent target for total synthesis, driving innovation in synthetic organic chemistry. nih.govnih.gov Numerous research groups have successfully completed its synthesis, each employing distinct and creative strategies that expand the toolkit available for constructing complex molecules. nih.gov

Early and subsequent total syntheses have featured a variety of key reactions, including:

Nazarov Cyclization: A notable silyloxyfuran Nazarov cyclization was used to stereospecifically create key stereocenters in the molecule. nih.govCurrent time information in Bangalore, IN. This work has led to a more detailed investigation of the Lewis acid-catalyzed Nazarov cyclization of silyloxyfurans. nih.govCurrent time information in Bangalore, IN.

Diels-Alder Reaction: An intermolecular Diels-Alder reaction served as a crucial step in a pioneering synthesis to construct the initial framework. nih.gov

Photochemical [2+2] Cycloaddition: This method has been employed to form the cyclobutane ring present in the this compound scaffold. researchgate.net

Radical Cyclization: Radical cyclizations have been utilized to install highly congested quaternary carbon centers, a significant challenge in its synthesis. nih.gov

Site-Specific Photochemical Desaturation: A recent and efficient strategy involves a late-stage photochemical desaturation of an unactivated C-H bond, which has dramatically streamlined the synthesis of this compound and its analogues. sci-hub.seresearchgate.net

These endeavors are not merely academic exercises; they push the boundaries of what is possible in chemical synthesis. The challenges posed by this compound have spurred the development of novel reactions and strategies for cyclopentannulation, stereocontrol, and late-stage functionalization. ms-editions.clnih.gov Future work will likely focus on developing even more efficient, scalable, and enantioselective synthetic routes. These next-generation strategies will be invaluable for producing this compound and its analogues in sufficient quantities for extensive biological studies and could be applied to the synthesis of other complex, biologically active natural products.

In-depth Mechanistic Studies of Neurotrophic Pathways Modulated by this compound

This compound exhibits significant neurotrophic activity, most notably by promoting neurite outgrowth in primary cultures of fetal rat cortical neurons at concentrations as low as 0.1 μM. wikipedia.orgresearchgate.net This has led to the belief that it may hold therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's disease. wikipedia.org However, the precise molecular mechanisms by which this compound exerts its effects are not yet fully elucidated.

Neurotrophins, such as nerve growth factor (NGF), typically function by binding to Trk (tropomyosin receptor kinase) and p75NTR (p75 neurotrophin receptor) receptors, initiating signaling cascades that regulate neuronal survival, differentiation, and apoptosis. nih.govwikipedia.orgresearchgate.net Small molecules like this compound may act as neurotrophin mimetics, directly activating these receptors, or they might modulate the signaling pathways downstream. researchgate.netnih.gov

Future research must focus on detailed mechanistic studies to answer key questions:

Does this compound directly bind to Trk or p75NTR receptors?

Does it potentiate the effects of endogenous neurotrophins like NGF? researchgate.net

Which specific intracellular signaling pathways (e.g., MAPK, PI3K/Akt) are activated or modulated by this compound? nih.govresearchgate.net

Answering these questions will require a combination of biochemical assays, cell-based studies using neuronal cell lines (like PC12 cells), and advanced molecular modeling. acs.orgmdpi.com A thorough understanding of its mechanism of action is critical for its potential development as a therapeutic agent and for validating its targets.

Rational Design and Synthesis of Optimized Bioactive Analogues

The potent bioactivity of this compound makes it a "privileged structure," a molecular scaffold that is a promising starting point for the development of new therapeutic agents. scribd.comescholarship.org However, natural products often have limitations such as low natural abundance, complex structures that are difficult to synthesize, and suboptimal pharmacokinetic properties. iucnredlist.org A key area of future research is the rational design and synthesis of simplified, yet potent, analogues of this compound. researchgate.net

A concise synthetic route enabling the preparation of the core carbon framework of this compound on a gram scale has already been developed. scribd.com This has facilitated access to a series of structural analogues by modifying the core structure, including varying oxidation levels and altering functional groups. In one study, 15 derivatives were synthesized and tested for their neurite outgrowth activities. scribd.com

| Compound Category | Key Synthetic Approach | Objective of Analogue Design | Reference |

| Simplified Core Frameworks | Concise route to the carbon skeleton of (±)-Merrilactone A and (±)-Anislactone A/B. | Investigate structure-activity relationships (SAR) and identify a common pharmacophoric motif. | scribd.com |

| Modified Oxidation States | Variation of oxidation levels on the core structure. | Determine the importance of specific oxygenated functional groups for bioactivity. | scribd.com |

| Altered Functional Groups | Systematic modification of functional groups on the scaffold. | Probe which parts of the molecule are essential for neurotrophic effects. | scribd.com |

These studies have shown that promising biological activity can be retained in structurally simpler analogues. scribd.com Future efforts in this area will likely involve:

Systematic SAR studies: To precisely map which functional groups are essential for activity and which can be modified or removed.

Computational modeling: To guide the design of new analogues with improved potency and drug-like properties. nih.gov

Divergent synthesis: To create a library of diverse analogues from a common intermediate, allowing for efficient exploration of chemical space. sci-hub.seresearchgate.net

This research could lead to the discovery of new compounds with enhanced therapeutic potential and a better understanding of the pharmacophore responsible for the neurotrophic effects of the Illicium sesquiterpenes.

Utilization of this compound as a Chemical Probe for Fundamental Neurobiological Research

Potent and specific small molecules are invaluable tools for dissecting complex biological processes. This compound and its carefully designed analogues have the potential to be used as chemical probes to investigate the fundamental mechanisms of neuronal growth, differentiation, and survival. nih.govcabidigitallibrary.org

Once the molecular target(s) of this compound are identified, it can be used to:

Modulate target activity: To study the role of its specific target protein in various neuronal processes.

Visualize cellular processes: By attaching fluorescent tags to this compound analogues, researchers could potentially track the localization and movement of its target within neurons.

Identify new components of neurotrophic pathways: By identifying proteins that interact with a this compound-based affinity probe, researchers could uncover novel players in neuronal signaling.

The development of this compound into a suite of chemical probes would provide neurobiologists with powerful tools to explore the intricate signaling networks that govern the life and death of neurons, contributing to a deeper understanding of both normal brain function and the pathology of neurodegenerative diseases. naturalis.nl

Exploration of Chemical Ecology within Illicium Species

This compound is a secondary metabolite produced by Illicium merrillianum, an evergreen tree found in southern China and Myanmar. wikipedia.orgidw-online.de The genus Illicium is a rich source of structurally diverse and biologically active sesquiterpenoids, including compounds with neurotoxic, neurotrophic, and insecticidal properties. For instance, the Japanese star anise (Illicium anisatum) is known to be highly toxic due to the presence of compounds like anisatin, a potent convulsant. wikipedia.org

The remarkable structural variety of these compounds within a single genus points to a complex chemical ecology. Future research should aim to understand the ecological roles of this compound and other Illicium sesquiterpenes. Key questions include:

What is the biosynthetic pathway leading to the diverse array of sesquiterpenoids in different Illicium species? A comprehensive biosynthetic pathway has been proposed, suggesting that many of these compounds arise from a common intermediate. wikipedia.org

Do these compounds serve as a defense mechanism against herbivores or pathogens? The insecticidal activity of some Illicium compounds supports this hypothesis.

What are the environmental or genetic factors that lead to the production of neurotrophic versus neurotoxic compounds in closely related species?

Investigating the chemical ecology of Illicium species will not only provide insights into plant-insect and plant-pathogen interactions but may also uncover new bioactive molecules. Understanding the evolutionary pressures that have shaped the biosynthesis of these complex molecules could also offer clues for their biological functions and potential applications.

Q & A

Q. What is the natural source and structural significance of Merrilactone A in neuroprotective research?

this compound, a sesquiterpene dilactone, was first isolated from Illicium merrillianum. Its fused tricyclic core with a γ-lactone moiety and axial chirality makes it structurally unique. The compound’s neuroprotective properties, demonstrated in assays targeting oxidative stress-induced neuronal damage, have driven interest in its synthesis and mechanistic studies .

Q. What are the key steps in the total synthesis of this compound?

The foundational synthesis by He et al. (2007) employs catalytic Nazarov cyclization and radical cyclization to construct the tricyclic framework. Critical steps include:

Q. How is this compound’s neuroprotective activity evaluated in vitro?

Standard assays include:

- Cell Viability : SH-SY5Y neuronal cells exposed to H₂O₂ or glutamate, with viability measured via MTT assay .

- Mitochondrial Function : JC-1 staining to assess membrane potential changes .

- ROS Scavenging : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species reduction .

Advanced Research Questions

Q. What stereochemical challenges arise in this compound’s synthesis, and how are they resolved?

The axial chirality at C7 and C8 requires precise control. Methodologies include:

- Catalytic Asymmetric Nazarov Cyclization : Chiral Lewis acids (e.g., Cu(OTf)₂ with bisoxazoline ligands) to induce enantioselectivity .

- Photochemical Desaturation : Late-stage site-specific Δ⁶,⁷ double-bond installation via UV irradiation, avoiding racemization .

- X-ray Crystallography : Confirming absolute configuration of intermediates .

Q. How do contradictory data in this compound synthesis routes inform experimental design?

Discrepancies in yields (e.g., 22% in He et al. vs. 35% in Shi et al.) highlight the impact of:

- Reaction Conditions : Temperature (-78°C vs. -20°C) and catalyst loading (2 mol% BF₃ vs. 10 mol%) .

- Intermediate Purity : HPLC analysis of TIPS-protected intermediates to avoid side reactions .

- Radical Initiators : AIBN vs. thermal initiation affecting cyclization efficiency . Researchers should replicate key steps with rigorous characterization (¹H NMR, HRMS) to validate reproducibility .

Q. What methodological innovations have advanced this compound synthesis in the past decade?

Recent breakthroughs include:

- Photochemical Δ⁶,⁷ Desaturation : Enables divergent synthesis of this compound/B from a common intermediate, reducing step count .

- Sequential Iodoaldol/Oxa-Michael Reactions : Applied in phomactin core synthesis, adaptable for Merrilactone’s macrocyclic challenges .

- Collaborative Strategies : Cross-coupling and oxidative dearomatization techniques refined via academic consultations .

Guidance for Researchers

- Experimental Design : Prioritize modular approaches (e.g., photochemical desaturation) for late-stage diversification .

- Data Interpretation : Use DFT calculations to rationalize unexpected reactivity in pentadienyl cation intermediates .

- Collaboration : Engage with specialists in catalysis or crystallography to address synthetic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro